Isopentyl pyrophosphate

Catalog No.
S1489368
CAS No.
M.F
C5H14O7P2
M. Wt
248.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentyl pyrophosphate

Studying prenyltransferases with native IPP fails due to rapid product formation. Isopentyl pyrophosphate is the saturated, non-turnover analog that perfectly mimics the substrate pocket while completely halting catalysis. • Captures stable, pre-catalytic enzyme complexes for high-resolution X-ray structures. • Isolates true binding thermodynamics in ITC by eliminating catalytic heat. • Dead-end inhibitor of IDI for pathway flux analysis. • Stable co-ligand for bisphosphonate steric mapping. Offered as stable ammonium salt; reliable supply for global labs.

Product Name

Isopentyl pyrophosphate

IUPAC Name

3-methylbutyl phosphono hydrogen phosphate

Molecular Formula

C5H14O7P2

Molecular Weight

248.11 g/mol

InChI

InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8)

InChI Key

IPFXNYPSBSIFOB-UHFFFAOYSA-N

SMILES

CC(C)CCOP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC(C)CCOP(=O)(O)OP(=O)(O)O

Synonyms

Isopentyl diphosphate, 3-Methylbutyl diphosphate, IPP analog, Isoamyl pyrophosphate, Isoamyl diphosphate, 3-Methylbutyl pyrophosphate, Isopentyl trihydrogen diphosphate

Purity

≥95%

Package Size

1 mg, 5 mg

Isopentyl pyrophosphate (IPE) is the fully saturated, non-reactive structural analog of isopentenyl pyrophosphate (IPP), the universal five-carbon building block of the isoprenoid biosynthesis pathway[1]. Unlike native IPP, which features a critical C=C double bond required for carbocation-mediated condensation and isomerization, isopentyl pyrophosphate cannot undergo catalytic turnover by prenyltransferases or isomerases [2]. In procurement and experimental design, this compound is specifically selected as a stable, dead-end probe and competitive inhibitor. It is highly valued in structural biology, biophysical thermodynamics, and structure-based drug design for its ability to perfectly occupy the allylic or homoallylic active sites of enzymes such as farnesyl pyrophosphate synthase (FPPS) without triggering product formation[3].

Research Fit

Identity Non-allylic isoprenoid extender unit; distinct from DMAPP
Workflow Prenyltransferase chain elongation, isomerase characterization
Use context Enzymology, metabolic engineering, γδ T-cell baseline activation

Attempting to substitute isopentyl pyrophosphate with native isopentenyl pyrophosphate (IPP) in structural or thermodynamic assays fundamentally compromises the experiment due to rapid enzymatic turnover [1]. Native IPP readily undergoes nucleophilic attack and carbocation formation, immediately converting into geranyl or farnesyl pyrophosphate in the presence of active prenyltransferases [2]. This continuous product formation prevents the capture of stable, pre-catalytic enzyme-substrate complexes in X-ray crystallography and obscures true binding enthalpies in Isothermal Titration Calorimetry (ITC) with the heat of catalysis. Furthermore, while bisphosphonate drugs inhibit these enzymes, they do not replicate the exact steric footprint of the native isoprenoid tail [3]. Procuring the saturated isopentyl analog is therefore mandatory to perfectly mimic the substrate binding pocket while completely arresting the chemical reaction.

Substitution Risk

This product IPP – non-allylic, iterative extender unit Required for chain elongation in all prenyltransferases
Common substitute DMAPP – allylic primer, cannot replace IPP in elongation May shift kinetic behavior and steady-state ratio
Non-allylic vs. allylic structure precludes direct functional substitution.
Enzyme kinetic profiles with IPP may not transfer when DMAPP is used.

Trapping of Pre-Catalytic Enzyme Conformations in X-ray Crystallography

In structural biology, capturing the fully closed, active conformation of prenyltransferases requires a substrate analog that binds but does not react. Native isopentenyl pyrophosphate (IPP) undergoes rapid carbocation-mediated condensation, preventing stable ternary complex formation [1]. In contrast, the fully saturated isopentyl pyrophosphate lacks the C=C double bond, completely halting catalytic turnover. This chemical stability allows the co-crystallization of the ternary complex (e.g., E. coli FPPS bound to isopentyl pyrophosphate and risedronate), yielding high-resolution structures at 1.95 Å [2].

Evidence DimensionCatalytic turnover during complex formation
Target Compound Data0% turnover; enables stable 1.95 Å ternary complex crystallization
Comparator Or BaselineNative IPP (undergoes rapid condensation and product release)
Quantified DifferenceComplete arrest of catalysis, preserving the pre-reaction active site geometry
ConditionsX-ray co-crystallization of E. coli Farnesyl Pyrophosphate Synthase (FPPS)

Procuring this saturated analog is essential for structural biologists who must freeze the active site to design next-generation allosteric or competitive inhibitors.

Prenyltransferase kinetics
Reported
Cooperative kinetics with GPP vs. biphasic kinetics with DMAPP, using adult M. sexta enzyme
Allylic partner choice alters kinetic mechanism; design assays accordingly.
Sen et al. 2007, Insect Biochem Mol Biol

Accurate Determination of Thermodynamic Binding Kinetics

When evaluating the binding affinity of novel mevalonate pathway inhibitors, native IPP confounds Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) data through continuous product formation and the associated heat of reaction [1]. Isopentyl pyrophosphate serves as a non-hydrolyzable, dead-end competitive inhibitor. By substituting native IPP with isopentyl pyrophosphate, researchers can isolate the true thermodynamic binding parameters (Kd, ΔH) of the substrate pocket without the background noise of enzymatic turnover[2].

Evidence DimensionThermodynamic binding isolation
Target Compound DataPure binding enthalpy (ΔH) measurable without reaction heat
Comparator Or BaselineNative IPP (binding enthalpy obscured by the heat of catalysis)
Quantified DifferenceComplete elimination of catalytic background noise during biophysical measurements
ConditionsITC and SPR biophysical characterization of prenyltransferases

This compound is mandatory for biophysicists needing clean thermodynamic data for structure-activity relationship (SAR) modeling of the isoprenoid pocket.

E. coli IPP toxicity
Class-level
IPP accumulation linked to decreased viability, ATP loss, and selection for PMK reduction; not observed for DMAPP
May inform metabolic engineering strategies; IPP-specific stress response.
George et al. 2018, Metab Eng; class-level inference

Competitive Inhibition of Isopentenyl Diphosphate Isomerase (IDI)

Isopentenyl diphosphate isomerase (IDI) catalyzes the interconversion of IPP and dimethylallyl pyrophosphate (DMAPP) via a protonation/deprotonation mechanism at the double bond[1]. Because isopentyl pyrophosphate lacks this double bond, it cannot be isomerized and instead acts as a potent competitive inhibitor. In biochemical screening assays, it effectively blocks the isomerase active site, allowing researchers to uncouple the IPP/DMAPP equilibrium and study downstream or upstream pathway flux in strict isolation [2].

Evidence DimensionSubstrate vs. Inhibitor behavior in isomerase assays
Target Compound DataActs as a dead-end competitive inhibitor
Comparator Or BaselineNative IPP (rapidly isomerizes to DMAPP to reach equilibrium)
Quantified DifferenceComplete block of isomerization, freezing the metabolic ratio
ConditionsIn vitro enzymatic assays of Isopentenyl Diphosphate Isomerase (IDI)

Crucial for metabolic engineers and biochemists needing to artificially halt the IPP/DMAPP equilibrium to study isolated pathway segments.

Phosphoantigen potency
Reported
~100,000-fold higher concentration needed vs. microbial agonists to activate Vγ9Vδ2 T cells
Useful for baseline vs. agonist discrimination in γδ T-cell research.
Song et al. 2009, J Med Chem
Isomerase equilibrium
Reported
Equilibrium strongly favors DMAPP formation over IPP
Critical for steady-state IPP/DMAPP ratio in IDI-containing reactions.
Holloway & Popják 1968, Biochem J
Analytical standard purity
Data to verify
Reported ≥95.0% (TLC) as analytical standard
Supports method consistency; confirm lot-specific COA.
Supplier specification; verify independently
Isomerase Km
Supporting
4 × 10⁻⁶ M (4 µM)
Benchmark for isomerase characterization and assay calibration.
Holloway & Popják 1968

X-ray Crystallography of Prenyltransferases

Isopentyl pyrophosphate is the optimal choice for trapping pre-catalytic, fully closed enzyme conformations (such as FPPS or GGPPS) without risking substrate turnover, enabling high-resolution structural mapping [1].

Biophysical Binding Assays (ITC/SPR)

This saturated analog is required for isolating the true thermodynamic binding parameters of the isoprenoid pocket, completely avoiding the confounding heat of catalysis generated when using native IPP [2].

Metabolic Pathway Decoupling

By acting as a dead-end competitive inhibitor of Isopentenyl Diphosphate Isomerase (IDI), this compound allows researchers to halt the IPP/DMAPP equilibrium, facilitating the isolated study of upstream mevalonate or MEP pathway flux [3].

Structure-Based Drug Design (SBDD) for Bisphosphonates

It serves as a stable co-ligand alongside experimental bisphosphonates to map the exact steric requirements of the allylic subsite, directly supporting the development of novel osteoporosis or anti-cancer therapeutics [1].

Application Fit

Application
Selection Property
Validation Focus
Prenyltransferase kinetic studies
Co-substrate dependent enzyme kinetics
Kinetic mechanism interpretation and assay design
Metabolic engineering toxicity models
IPP-specific stress response induction
Flux balancing and intermediate toxicity mitigation
γδ T-cell baseline activation assays
Endogenous phosphoantigen response context
Self-recognition and sterile inflammation research
Isoprenoid isomerase characterization
Well-characterized substrate Km and equilibrium
Enzyme kinetics and inhibitor screening

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

248.02147678 g/mol

Monoisotopic Mass

248.02147678 g/mol

Heavy Atom Count

14

Wikipedia

Isopentyl Pyrophosphate

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